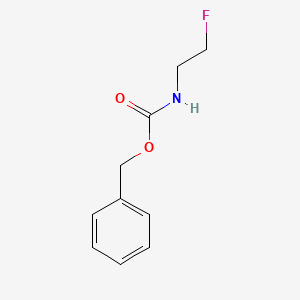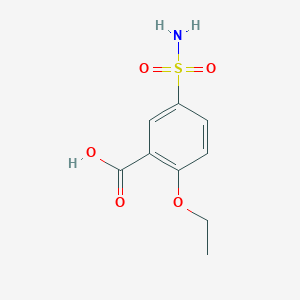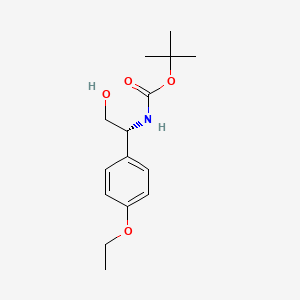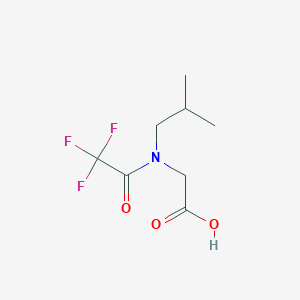
Benzyl (2-fluoroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-fluoroethyl)carbamate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group and the hydrogen atom of the amino group is replaced by a 2-fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-fluoroethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the fluoroethyl group.
Ethyl carbamate: Another carbamate derivative with different substituents.
Fluoroethyl carbamate: Similar to benzyl (2-fluoroethyl)carbamate but with different substituents on the carbamate group.
Uniqueness: this compound is unique due to the presence of both benzyl and fluoroethyl groups, which confer specific chemical properties and reactivity. The fluoroethyl group, in particular, can participate in unique substitution reactions, making this compound valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
benzyl N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI-Schlüssel |
HAGWYFMYNIWLMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)

![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)

![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)




![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
